Desmethyl Ranitidine
CAS No.: 66357-25-3
Cat. No.: VC20765421
Molecular Formula: C₁₂H₂₀N₄O₃S
Molecular Weight: 300.38 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 66357-25-3 |
---|---|
Molecular Formula | C₁₂H₂₀N₄O₃S |
Molecular Weight | 300.38 g/mol |
IUPAC Name | (E)-1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine |
Standard InChI | InChI=1S/C12H20N4O3S/c1-13-7-10-3-4-11(19-10)9-20-6-5-15-12(14-2)8-16(17)18/h3-4,8,13-15H,5-7,9H2,1-2H3/b12-8+ |
Standard InChI Key | WZLBVRXZNDXPPW-UHFFFAOYSA-N |
SMILES | CNCC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC |
Canonical SMILES | CNCC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC |
Chemical Identity and Structure
Desmethyl Ranitidine is a demethylated metabolite of ranitidine formed through biotransformation processes. It is chemically identified as N-methyl-N'-[2-[[[5-[(methylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine with the molecular formula C12H20N4O3S and a molecular weight of 300.38 g/mol . This compound is registered with CAS number 66357-25-3 and is also known by several synonyms including 5-desmethylranitidine, Ranitidine Demethylation Impurity, and Ranitidine N-Desmethyl .
The structural characteristics of Desmethyl Ranitidine include a furan ring with a methylamino methyl substituent at position 5, differentiating it from the parent compound ranitidine which contains a dimethylamino methyl group at this position. This slight structural difference results from the loss of one methyl group during metabolism, hence the "desmethyl" nomenclature .
Structural Comparison
The structural differentiation between ranitidine and its desmethyl metabolite primarily involves the amino group attached to the furan ring. While ranitidine contains a dimethylamino methyl substituent, Desmethyl Ranitidine features a methylamino methyl group, resulting from the loss of a single methyl group during metabolic processes .
Physical and Chemical Properties
Property | Value | Method |
---|---|---|
Melting Point | 88-94°C | Experimental |
Boiling Point | 449.0±45.0°C | Predicted |
Density | 1.199±0.06 g/cm³ | Predicted |
Physical Form | Solid | Experimental |
Color | Light Tan to Yellow | Experimental |
pKa | 8.90±0.10 | Predicted |
Table 1: Physical properties of Desmethyl Ranitidine
Solubility and Stability
Desmethyl Ranitidine demonstrates solubility in polar organic solvents, particularly DMSO and methanol, which facilitates its handling in laboratory settings and analytical procedures . For optimal stability, the compound requires storage at -20°C under freezer conditions . When stored in solution form, it typically presents as a brown-colored gummy syrup .
Metabolic Significance
As a significant metabolite of ranitidine, Desmethyl Ranitidine plays an important role in understanding the pharmacokinetic profile and metabolism of the parent drug.
Formation Pathway
Desmethyl Ranitidine is formed through the demethylation of ranitidine, a process primarily mediated by hepatic cytochrome P450 enzymes. This metabolic transformation involves the removal of one methyl group from the dimethylamino functionality of ranitidine . The metabolite has been identified in both human and rat biological samples, confirming its importance as a metabolic product across species .
Metabolic Profile
Research has established that ranitidine undergoes several metabolic pathways in humans, resulting in different metabolites including ranitidine N-oxide, ranitidine S-oxide, and Desmethyl Ranitidine. Among these, ranitidine N-oxide appears to be the major metabolite, while Desmethyl Ranitidine represents a significant secondary metabolite . This metabolic profile is important for understanding the clearance and half-life of ranitidine in different patient populations.
Pharmacokinetic Considerations
The pharmacokinetic properties of ranitidine and its metabolites, including Desmethyl Ranitidine, vary between different patient populations, which has implications for dosing and therapeutic management.
Population Differences
Research has demonstrated that the pharmacokinetics of ranitidine differ between infants and children, with elimination half-lives of 2.79 hours and 2.03 hours respectively . These differences likely affect the formation and clearance of Desmethyl Ranitidine as well, though specific pharmacokinetic parameters for the metabolite across different populations require further investigation.
Significance in Analytical Testing
Desmethyl Ranitidine serves as an important analytical marker in pharmacokinetic studies and quality control procedures for ranitidine formulations. Its detection and quantification in biological samples provide valuable information about ranitidine metabolism and potential drug interactions .
The identification and quantification of Desmethyl Ranitidine in various matrices require specific analytical techniques and reference standards.
Analytical Standards
Research and Development Applications
Desmethyl Ranitidine has several important applications in pharmaceutical research and development.
Drug Metabolism Studies
The compound plays a crucial role in drug metabolism studies, helping researchers understand the biotransformation pathways of ranitidine and potentially predicting drug interactions or adverse effects . As a human urinary metabolite, it provides valuable information about the in vivo processing of ranitidine.
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